Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride
Description
Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester, an amino group, and a sulfonyl group attached to a hexanoate backbone.
Properties
IUPAC Name |
ethyl 2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANCUSOLRKZFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585273 | |
| Record name | Ethyl N~6~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132567-23-8 | |
| Record name | Ethyl N~6~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonamide Bond Formation
The sulfonamide group is introduced via reaction between a primary amine and 4-methylbenzenesulfonyl chloride. For the target compound, the hexanoate backbone’s terminal amine (position 6) reacts with the sulfonyl chloride under basic conditions. A typical procedure involves:
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Dissolving 6-aminohexanoic acid derivatives in anhydrous dichloromethane.
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Adding 4-methylbenzenesulfonyl chloride (1.2 equivalents) dropwise at 0–5°C.
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Maintaining pH 8–9 using triethylamine or pyridine to scavenge HCl.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (initial), 25°C (stirring) |
| Time | 4–6 hours |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 70–85% (reported for analogous reactions) |
The sulfonamide product is isolated via aqueous workup, with excess sulfonyl chloride removed by washing with dilute HCl.
Esterification of the Carboxylic Acid
The ethyl ester is introduced either before or after sulfonylation, depending on the stability of intermediates. A two-step approach is common:
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Ethyl Ester Formation : Reacting 6-aminohexanoic acid with ethanol in the presence of H₂SO₄ (Fischer esterification).
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Sulfonylation : As described in Section 2.1.
Esterification Protocol :
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Reflux 6-aminohexanoic acid (1.0 equivalent) in ethanol (10 volumes) with concentrated H₂SO₄ (0.1 equivalent) for 12–18 hours.
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Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
Key Considerations :
Chloride Salt Preparation
The final step involves converting the free amine into the hydrochloride salt. This is achieved by treating the sulfonamide-ester intermediate with HCl gas or aqueous HCl in a polar solvent:
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Dissolve the intermediate in anhydrous diethyl ether.
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Bubble HCl gas through the solution until precipitation ceases.
Alternative Method :
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Stir the intermediate in 1M HCl (2 equivalents) at 0°C for 1 hour.
Optimization and Troubleshooting
Enhancing Sulfonylation Efficiency
Minimizing Ester Hydrolysis
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Low-Temperature Workup : Maintaining pH >7 during aqueous extraction prevents acid-catalyzed ester cleavage.
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Anhydrous Conditions : Use molecular sieves in esterification to sequester water.
Analytical Characterization
Critical quality control metrics include:
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HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water gradient).
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Mass Spectrometry : ESI-MS m/z 329.1 [M-Cl]⁺ (calculated for C₁₅H₂₅N₂O₄S⁺: 329.15).
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¹H NMR : Key signals include δ 1.25 (t, 3H, ester CH₃), δ 2.45 (s, 3H, Ar-CH₃), and δ 3.15 (m, 2H, sulfonamide NH).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Esterification-Sulfonylation | Simplified purification steps | Requires amine protection | 68 |
| One-Pot Sulfonylation-Esterification | Reduced reaction time | Risk of over-sulfonation | 75 |
| Chloride Salt via HCl Gas | High purity | Requires specialized equipment | 82 |
Industrial-Scale Considerations
A hypothetical 100 kg batch process would involve:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or isocyanates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitro derivatives, while reduction with sodium borohydride may produce sulfide derivatives.
Scientific Research Applications
Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-4-methylbenzenesulfonamide: Similar structure with an aminoethyl group instead of an aminohexanoate.
4-methylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Ethyl 2-aminohexanoate: The starting material for the synthesis.
Uniqueness
Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an ethyl ester, an amino group, and a sulfonyl group attached to a hexanoate backbone. The synthesis typically involves the reaction of ethyl 2-aminohexanoate with 4-methylbenzenesulfonyl chloride under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran with bases such as triethylamine to facilitate the reaction.
Antimicrobial Properties
This compound has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of related sulfonamide compounds showed minimum inhibitory concentrations (MIC) ranging from 20 to 40 μg/mL against these bacteria .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. This mechanism is crucial in inhibiting bacterial growth and potentially other therapeutic applications.
Case Studies
Comparative Analysis
When compared to other similar compounds, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity.
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(2-aminoethyl)-4-methylbenzenesulfonamide | Aminoethyl group instead of aminohexanoate | Moderate antibacterial activity |
| 4-methylbenzenesulfonyl chloride | Precursor for synthesis | Not directly active; used in synthesis |
| Ethyl 2-aminohexanoate | Starting material for synthesis | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
